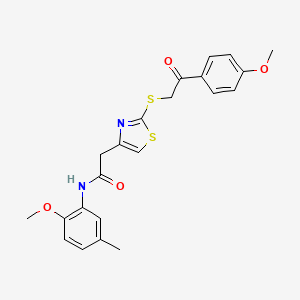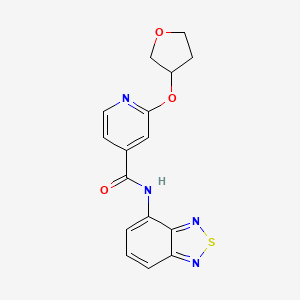
3,3-二甲基氮杂环丁烷-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethylazetidine-1-carboxamide is a cyclic amide that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is a white crystalline solid that is soluble in water and organic solvents. The unique structure of 3,3-Dimethylazetidine-1-carboxamide, featuring a four-membered azetidine ring, contributes to its distinct chemical properties and reactivity.
科学研究应用
3,3-Dimethylazetidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and polymers.
Biology: In biological research, 3,3-Dimethylazetidine-1-carboxamide is investigated for its potential as a bioactive molecule with therapeutic properties. It is used in the development of new drugs and as a model compound for studying biological interactions.
Medicine: The compound’s potential therapeutic applications include its use as a precursor for developing pharmaceuticals with specific biological activities. Its unique structure allows for the design of novel drug candidates with improved efficacy and selectivity.
Industry: In industrial applications, 3,3-Dimethylazetidine-1-carboxamide is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
作用机制
Target of Action
The primary target of 3,3-Dimethylazetidine-1-carboxamide is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology .
Mode of Action
3,3-Dimethylazetidine-1-carboxamide interacts with AMPD2 in an allosteric manner . It induces a conformational change in the enzyme, which alters the substrate pocket and prevents AMP from binding . This unique mechanism of action makes it a potent inhibitor of AMPD2 .
Biochemical Pathways
The inhibition of AMPD2 by 3,3-Dimethylazetidine-1-carboxamide affects the purine metabolism pathway, specifically the conversion of AMP to IMP. This can have downstream effects on energy homeostasis and immune response .
Pharmacokinetics
Its potent inhibitory activity of ampd2 in ex vivo evaluation of mouse liver suggests it has good bioavailability .
Result of Action
The inhibition of AMPD2 by 3,3-Dimethylazetidine-1-carboxamide can lead to changes in energy homeostasis and immune response. This could potentially be leveraged for therapeutic purposes, particularly in the context of immuno-oncology .
准备方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3,3-Dimethylazetidine-1-carboxamide involves an intramolecular iodine-mediated cyclization reaction of γ-prenylated amines. This approach provides a convenient and highly diastereoselective route to the compound . The reaction conditions typically involve the use of iodine as a catalyst and an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for 3,3-Dimethylazetidine-1-carboxamide are not extensively documented in the literature. the scalability of the iodine-mediated cyclization reaction suggests that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
3,3-Dimethylazetidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions can produce reduced forms with altered chemical properties.
相似化合物的比较
Similar Compounds
Similar compounds to 3,3-Dimethylazetidine-1-carboxamide include other azetidines and aziridines, such as:
1,3,3-Trimethylazetidine: Another azetidine derivative with similar structural features and reactivity.
Aziridines: These compounds share the strained ring structure with azetidines but have different chemical properties and reactivity patterns.
Uniqueness
3,3-Dimethylazetidine-1-carboxamide stands out due to its specific substitution pattern and the presence of the carboxamide functional group. This unique combination of features contributes to its distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
属性
IUPAC Name |
3,3-dimethylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(2)3-8(4-6)5(7)9/h3-4H2,1-2H3,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPUEEICNMUTDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2367416.png)
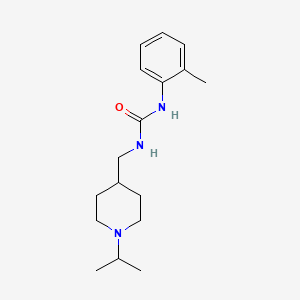
![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methoxyphenyl)methanone](/img/structure/B2367420.png)
![2-(2,4-difluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2367421.png)
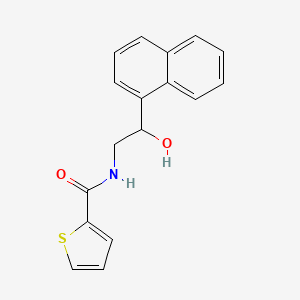
![3-[(5-chloro-2-methoxyphenyl)amino]-N-[cyano(2,4-difluorophenyl)methyl]propanamide](/img/structure/B2367423.png)
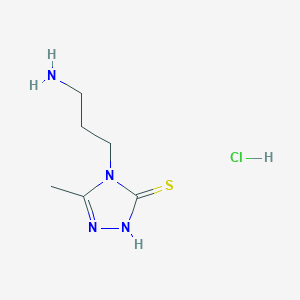

![N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide](/img/structure/B2367429.png)


